1-Chloro-2-(chloromethyl)-3-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

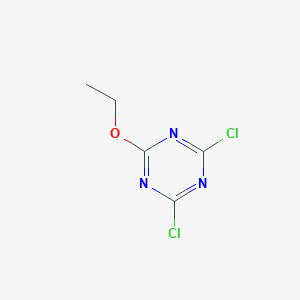

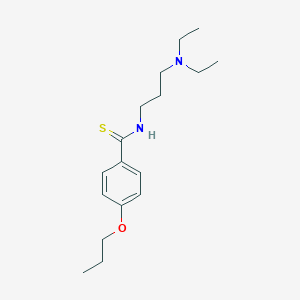

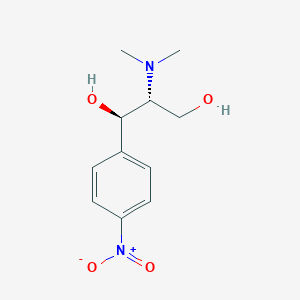

1-Chloro-2-(chloromethyl)-3-nitrobenzene is a useful research compound. Its molecular formula is C7H5Cl2NO2 and its molecular weight is 206.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Isotopic Abundance and Chemical Synthesis

1-Chloro-2-(chloromethyl)-3-nitrobenzene, like its close relative 1-Chloro-3-nitrobenzene (3-CNB), has been studied for its isotopic abundance ratios and applications in chemical synthesis. The isotopic abundance ratio analysis is crucial in fields such as agriculture, food authenticity, and biochemistry. A study investigated the impact of biofield energy treatment on the isotopic abundance ratios in 3-CNB, suggesting that such treatments could alter isotope effects, potentially affecting physicochemical and thermal properties, binding energy, and chemical reaction rates. This alteration might aid in designing the synthesis of pharmaceuticals, agricultural chemicals, dyes, corrosion inhibitors, and other industrial chemicals (Trivedi et al., 2016).

Analytical and Environmental Chemistry

This compound and its derivatives have applications in analytical and environmental chemistry, as seen in studies on electrochemical sensing. For instance, the synthesis of new 6-nitrobenzothiazoles using microwave irradiation from 2-chloromethyl-6-nitrobenzothiazole highlights the compound's role in facilitating the development of new chemical entities with potential analytical applications (Njoya et al., 2003). Additionally, the development of electrochemical sensors for detecting 1-chloro-4-nitrobenzene, based on β-cyclodextrin/carbon nanohorn nanohybrids, underscores the environmental significance of monitoring such compounds due to their occurrence from increased agricultural and economic activities (Kingsford et al., 2018).

Photochemical Studies

Research into the complex photophysics and photochemistry of nitroaromatic compounds, including those related to this compound, provides insights into their behavior under UV light. Studies on nitrobenzene, the simplest nitroaromatic compound, have shed light on decay paths after UV absorption, which could have implications for understanding the photodegradation processes of its chloromethylated derivatives. These insights are crucial for environmental chemistry, especially in understanding how these compounds degrade in nature and their potential environmental impacts (Giussani & Worth, 2017).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that chloro- and nitro-substituted benzenes can undergo aromatic nucleophilic substitutions .

Mode of Action

The compound 1-Chloro-2-(chloromethyl)-3-nitrobenzene can participate in aromatic nucleophilic substitutions . In these reactions, a nucleophile, such as an amine, can replace one of the chloro groups in the molecule . This can lead to the formation of new compounds, potentially altering the biochemical environment.

Biochemical Pathways

The compound’s ability to undergo nucleophilic substitutions suggests that it could interact with various biochemical pathways, depending on the specific nucleophiles present in the biological system .

Result of Action

The compound’s reactivity suggests that it could potentially form new compounds within a biological system, which could have various effects depending on the specific compounds formed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For example, the presence of different nucleophiles in the environment can affect the compound’s reactivity and the specific reactions it undergoes . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and reactivity .

Properties

IUPAC Name |

1-chloro-2-(chloromethyl)-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBDLOYGWAITKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603445 |

Source

|

| Record name | 1-Chloro-2-(chloromethyl)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15258-72-7 |

Source

|

| Record name | 1-Chloro-2-(chloromethyl)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B97590.png)